10-Debc hydrochloride

概要

説明

10-Debc hydrochloride is a selective inhibitor of the protein kinase B (Akt), which plays a crucial role in various cellular processes, including glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration . This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of infections caused by Mycobacterium abscessus .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 10-Debc hydrochloride involves multiple steps, starting from the appropriate precursor compoundsThe final step involves the conversion of the free base to its hydrochloride salt form to enhance its solubility and stability .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized to ensure high yield and purity, often involving the use of advanced purification methods such as recrystallization and chromatography. The production process is carried out under strict quality control to meet the standards required for pharmaceutical applications .

化学反応の分析

Structural Features and Implications for Reactivity

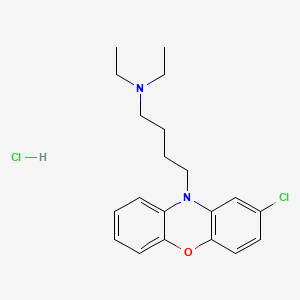

The compound’s molecular formula is , with key functional groups:

-

Phenoxazine core : A tricyclic aromatic system with a chlorine substituent at position 2.

-

Diethylamino-butyl side chain : A tertiary amine linked to the phenoxazine via a butyl spacer.

-

Hydrochloride salt : Enhances solubility and stability.

| Structural Feature | Potential Reactivity |

|---|---|

| Chlorinated aromatic ring | Likely resistant to nucleophilic substitution under physiological conditions. |

| Tertiary amine | Protonation at physiological pH; possible interactions with acidic residues in biological targets. |

| Ether linkage (phenoxazine) | Stable under most conditions; unlikely to hydrolyze spontaneously. |

Biological Interactions as Indirect Evidence of Reactivity

Though not direct chemical reactions, 10-DEBC’s interactions with biological systems highlight its stability and binding properties:

Akt/PKB Inhibition

-

Mechanism : Binds to the Akt kinase domain, inhibiting phosphorylation at Ser473 and Thr308 .

-

Key Data :

Antimicrobial Activity

Physicochemical Stability

-

Solubility : High aqueous solubility due to hydrochloride salt form .

-

Caseum Binding : Fraction unbound () = 5.696 in surrogate caseum, indicating moderate tissue penetration .

Comparative Pharmacological Data

| Parameter | 10-DEBC | Clarithromycin (CLR) | Amikacin (AMK) |

|---|---|---|---|

| MIC (μg/mL) | 3.006 | 0.613 | 1.34 |

| Cytotoxicity (THP-1) | None at ≤50 μg/mL | Not reported | Nephrotoxic |

Gaps in Reported Chemical Reaction Data

-

Synthesis : No details on synthetic routes or intermediates.

-

Degradation : Stability under oxidative/acidic conditions not characterized.

-

Metabolism : Hepatic or enzymatic transformation pathways remain unstudied.

Key Research Findings

科学的研究の応用

10-Debc hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the role of Akt in various chemical reactions and pathways.

Biology: It is used to investigate the biological functions of Akt in cellular processes such as apoptosis, cell proliferation, and migration.

Industry: It is used in the development of new drugs and therapeutic agents targeting Akt-related pathways.

作用機序

10-Debc hydrochloride exerts its effects by selectively inhibiting the activity of Akt. This inhibition prevents the phosphorylation and activation of downstream targets involved in various cellular processes. By blocking Akt signaling, this compound can induce apoptosis, inhibit cell proliferation, and reduce cell migration. The molecular targets and pathways involved include the mammalian target of rapamycin (mTOR), p70 S6 kinase, and S6 ribosomal protein .

類似化合物との比較

生物活性

10-Debc hydrochloride, a selective inhibitor of the Akt/Protein Kinase B (PKB) pathway, has garnered attention for its diverse biological activities. This compound demonstrates significant potential in both cancer treatment and antimicrobial applications, particularly against resistant strains of Mycobacterium abscessus.

Chemical Profile

- Chemical Name : 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride

- Molecular Weight : 381.34 g/mol

- CAS Number : 925681-41-0

- Purity : ≥99% (HPLC)

This compound primarily functions by inhibiting the Akt signaling pathway. This pathway is critical for cell survival and proliferation, and its inhibition can lead to apoptosis in various cell types.

- Inhibition of Akt : this compound inhibits IGF-1-stimulated phosphorylation of Akt, achieving complete inhibition at concentrations as low as 2.5 μM. This suppression extends downstream to inhibit mTOR, p70 S6 kinase, and S6 ribosomal protein activation .

- Cell Growth Inhibition : The compound exhibits an IC50 value ranging from 2 to 6 μM for cell growth inhibition, indicating its potency in inducing apoptosis in cancer cells such as rhabdomyosarcoma .

Antimicrobial Activity

Recent studies have highlighted the efficacy of this compound against Mycobacterium abscessus, a pathogen known for its resistance to conventional therapies.

In Vitro Studies

- Effectiveness Against M. abscessus : The compound demonstrated significant inhibitory activity against both wild-type and clarithromycin-resistant strains of M. abscessus. The minimum inhibitory concentration (MIC) values were reported as follows:

- Intracellular Activity : In human macrophages, this compound inhibited the intracellular growth of M. abscessus with an IC50 of approximately 13.18 μg/mL, showcasing its potential as a therapeutic agent without cytotoxic effects on host cells .

Case Studies and Research Findings

- Cancer Treatment :

- Infection Control :

Data Summary

The following table summarizes key biological activities and findings related to this compound:

特性

IUPAC Name |

4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKSJUIYYCQZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587887 | |

| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201788-90-1 | |

| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。